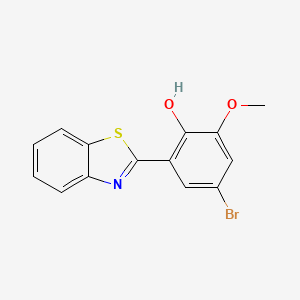

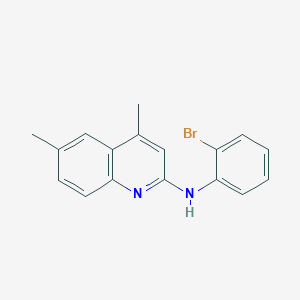

2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol” is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . For (1: X = F), single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Compounds with a 1,3-benzothiazol-2-yl structure have been evaluated for their anticonvulsant activity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Pharmacokinetic Properties

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . This could be useful in the development of new drugs with improved pharmacokinetic profiles.

Epilepsy Treatment

These compounds have exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger, in Lamarckian genetic algorithm-based flexible docking studies . This suggests potential use in the treatment of epilepsy.

Synthesis of 2-Arylbenzothiazoles

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This could be useful in the synthesis of a wide range of biologically active compounds.

Development of New Drug Candidates

Heterocycles act as a link between organic synthesis and pharmaceutical chemistry and encourage researchers to discover new drug candidates . One of the most prominent heterocycle is benzothiazole. The carbon at 2nd position is the most active site from synthetic and medicinal point of view .

Broad Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Mecanismo De Acción

Target of Action

For instance, some benzothiazole derivatives have shown inhibitory activity against the DprE1 target, which is crucial in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

For instance, they can inhibit the activity of enzymes or proteins, thereby affecting the normal functioning of the cell .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of various biochemical pathways, particularly those involved in the growth and proliferation ofMycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-oxidant, and anti-proliferative effects .

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives have special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities . Future research could focus on exploring the potential applications of “2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol” in various fields, including its biological and pharmacological properties.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUXHIZJHFRKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)

![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)

![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)

![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)